molecular formula C28H30N2O3S B12697560 Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(1-imino-2-(2-methoxyphenyl)ethyl)-, 1,1-dioxide, cis-(+-)- CAS No. 146674-65-9

Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(1-imino-2-(2-methoxyphenyl)ethyl)-, 1,1-dioxide, cis-(+-)-

Cat. No.: B12697560
CAS No.: 146674-65-9
M. Wt: 474.6 g/mol
InChI Key: NGYPMXAROYCDNM-AVPLEESXSA-N
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Description

Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(1-imino-2-(2-methoxyphenyl)ethyl)-, 1,1-dioxide, cis-(±)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its thiopyrano and pyrrole rings, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(1-imino-2-(2-methoxyphenyl)ethyl)-, 1,1-dioxide, cis-(±)- involves multiple steps, including the formation of the thiopyrano and pyrrole rings. The reaction conditions typically require specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(1-imino-2-(2-methoxyphenyl)ethyl)-, 1,1-dioxide, cis-(±)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique structural properties and reactivity. In biology and medicine, it may be investigated for its potential therapeutic effects and interactions with biological molecules. Industrial applications could include its use as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(1-imino-2-(2-methoxyphenyl)ethyl)-, 1,1-dioxide, cis-(±)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(1-imino-2-(2-methoxyphenyl)ethyl)-, 1,1-dioxide, cis-(±)- can be compared with other similar compounds that contain thiopyrano and pyrrole rings. These similar compounds may share some structural features but differ in their specific substituents and overall reactivity. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties.

Properties

CAS No.

146674-65-9

Molecular Formula

C28H30N2O3S

Molecular Weight

474.6 g/mol

IUPAC Name

(3aR,7aS)-7-benzyl-2-(2-hydroxybenzenecarboximidoyl)-7-phenylsulfanyl-1,3,3a,5,6,7a-hexahydroisoindole-4,4-diol

InChI

InChI=1S/C28H30N2O3S/c29-26(22-13-7-8-14-25(22)31)30-18-23-24(19-30)28(32,33)16-15-27(23,17-20-9-3-1-4-10-20)34-21-11-5-2-6-12-21/h1-14,23-24,29,31-33H,15-19H2/t23-,24+,27?/m1/s1

InChI Key

NGYPMXAROYCDNM-AVPLEESXSA-N

Isomeric SMILES

C1CC([C@H]2CN(C[C@H]2C1(CC3=CC=CC=C3)SC4=CC=CC=C4)C(=N)C5=CC=CC=C5O)(O)O

Canonical SMILES

C1CC(C2CN(CC2C1(CC3=CC=CC=C3)SC4=CC=CC=C4)C(=N)C5=CC=CC=C5O)(O)O

Origin of Product

United States

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